molecular formula C18H27N5O21P4 B1242441 Denufosol CAS No. 211448-85-0

Denufosol

Cat. No. B1242441
CAS RN: 211448-85-0
M. Wt: 773.3 g/mol
InChI Key: FPNPSEMJLALQSA-MIYUEGBISA-N
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Description

Denufosol was an inhaled drug used for the treatment of cystic fibrosis (CF), showing various improvements in lung function during a phase III clinical trial. A new drug application (NDA) was filed with the FDA in 2011, however, the second phase III clinical trial showed a lack of improvement in lung function for cystic fibrosis patients taking denufosol. The drug was also evaluated in the treatment of retinal detachment and other diseases of the retina. Denufosol has not gained FDA approval, and clinical trials with this drug have ceased since 2011.

Scientific Research Applications

Cystic Fibrosis Treatment

Denufosol tetrasodium, a P2Y2 receptor agonist, shows potential in treating cystic fibrosis (CF) by enhancing mucosal hydration and mucus clearance. It activates chloride secretion and inhibits sodium absorption independently of cystic fibrosis transmembrane conductance regulator (CFTR) genotype, which is beneficial for CF patients regardless of their specific genetic mutation. This drug has shown promise in improving lung function in patients with cystic fibrosis, particularly those with mild to moderate disease severity (Deterding et al., 2005), (Accurso et al., 2011), (Deterding et al., 2007), (Navrátil et al., 2010), (Ratjen et al., 2012), (Accurso et al., 2010).

Economic and Resource Analysis

Studies have also focused on the economic and resource usage aspects of denufosol treatment in cystic fibrosis, emphasizing its impact on healthcare costs and resource allocation (Dewitt et al., 2012).

Pharmacological Studies

Pharmacological research has explored denufosol's properties as a P2Y2 receptor agonist. It enhances airway surface epithelial hydration, increases mucociliary clearance, and shows potential for CF therapy through its unique mechanism of action which bypasses the basic CFTR defect (Kellerman et al., 2008), (Pettit & Johnson, 2011), (Ratjen, 2007), (Bye & Elkins, 2007).

Clinical Trial Methodology

Research has also been conducted on the methodology of clinical trials involving denufosol, particularly focusing on the use of centralized spirometry to ensure quality and reduce variability in outcome measures (Goss et al., 2008).

Potential in COVID-19 Treatment

Interestingly, denufosol has been identified as a potential inhibitor of the SARS-CoV-2 main protease in computational studies, suggesting a possible role in COVID-19 treatment strategies (Gupta et al., 2020).

Broader Therapeutic Applications

While the primary focus has been on cystic fibrosis, research indicates potential broader applications of denufosol, particularly in enhancing mucociliary clearance and addressing respiratory diseases (Marcet & Boeynaems, 2006).

properties

CAS RN

211448-85-0

Product Name

Denufosol

Molecular Formula

C18H27N5O21P4

Molecular Weight

773.3 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1

InChI Key

FPNPSEMJLALQSA-MIYUEGBISA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Other CAS RN

211448-85-0

synonyms

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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